Adenosine5\'-monophosphatesodiumsalt

Description

Historical Perspectives in Biochemical Research

The journey to understanding the role of purines as extracellular signaling molecules began in the early 20th century. In 1929, a seminal discovery was made by Alan Drury and Albert Szent-Györgyi, who identified "adenylic acid" (adenosine-5'-monophosphate) as the active substance in various tissue extracts responsible for significant pharmacological effects on the cardiovascular system. researchgate.net Their work demonstrated that AMP could produce effects such as heart block and coronary vasodilation, laying the groundwork for the concept of purinergic signaling. researchgate.net

Contemporary Significance in Life Sciences Research

In modern life sciences, Adenosine (B11128) 5'-monophosphate sodium salt is indispensable for a wide range of research applications, primarily due to its central role in regulating cellular energy. nbinno.comnbinno.com One of its most significant functions is as an allosteric activator of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status. nih.govcaymanchem.com When cellular energy levels are low (indicated by a high AMP:ATP ratio), AMPK is activated, which in turn switches on catabolic pathways to generate ATP while switching off anabolic, ATP-consuming processes. nih.gov This mechanism makes AMP a critical tool for studying metabolic diseases, including type 2 diabetes and obesity. nih.gov

The compound is widely used as a biochemical reagent in laboratories to investigate complex cellular processes such as signal transduction, enzyme regulation, and gene expression. genscript.comnbinno.com In the pharmaceutical industry, AMP serves as a vital intermediate or precursor in the synthesis of various drugs, including antiviral and cardiovascular medications. nbinno.comnbinno.com Its ability to influence cellular signaling pathways makes it a promising compound for the development of new therapeutic agents. nbinno.comnbinno.com

Furthermore, AMP has found utility in biotechnology and regenerative medicine. It is often incorporated into cell culture media to support cellular energy homeostasis, which is essential for optimal cell function, proliferation, and viability, particularly under stressful conditions. nbinno.com This application is crucial for basic research, tissue engineering, and the production of cellular therapies. nbinno.com

Interactive Data Table: Key Research Applications of Adenosine 5'-Monophosphate Sodium Salt

| Research Area | Specific Application | Key Findings/Significance |

| Metabolic Studies | Activation of AMP-activated protein kinase (AMPK). | Used to study energy homeostasis and metabolic stress. nih.gov Implicated in conditions like type 2 diabetes and obesity. nih.gov |

| Cellular Signaling | Investigation of purinergic signaling pathways. nbinno.com | Acts as a signaling molecule that can modulate cellular functions through specific receptors. genscript.comebi.ac.uk |

| Pharmaceutical Development | Intermediate in the synthesis of antiviral and cardiovascular drugs. nbinno.com | Serves as a building block for novel therapeutic agents targeting various diseases. nbinno.com |

| Biotechnology | Supplement in cell culture media. nbinno.com | Enhances cell viability, growth, and proliferation by supporting energy metabolism. nbinno.com |

| Molecular Biology | Substrate for various enzymes like AMP deaminase and 5′-nucleotidase. | Essential for studying enzymatic reactions and RNA synthesis. nbinno.com |

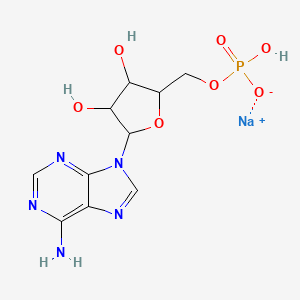

Structure

2D Structure

Properties

Molecular Formula |

C10H13N5NaO7P |

|---|---|

Molecular Weight |

369.20 g/mol |

IUPAC Name |

sodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/q;+1/p-1 |

InChI Key |

FYWLYWMEGHCZAX-UHFFFAOYSA-M |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])O)O)N.[Na+] |

Origin of Product |

United States |

Biochemical Roles and Metabolic Interconversions of Adenosine 5 Monophosphate Sodium Salt

Centrality in Cellular Energy Homeostasis

The energetic state of a cell is critically reflected in the balance of its adenine (B156593) nucleotide pool: Adenosine (B11128) Triphosphate (ATP), Adenosine Diphosphate (B83284) (ADP), and Adenosine Monophosphate (AMP). nih.gov AMP is a key indicator of low energy status. When cellular energy consumption outpaces production, ATP is hydrolyzed to ADP and subsequently to AMP, leading to an increase in the AMP:ATP and ADP:ATP ratios. nih.govnih.gov

This shift in nucleotide ratios acts as a crucial metabolic signal, primarily through the activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy. wikipedia.orgnih.govnih.gov Once activated by rising AMP levels, AMPK orchestrates a broad metabolic response to restore energy balance. It stimulates catabolic pathways that generate ATP, such as glycolysis and fatty acid oxidation, while simultaneously inhibiting anabolic, energy-consuming processes like protein and lipid synthesis. nih.govnih.govnih.gov This positions AMP at the very core of cellular energy regulation. researchgate.net

| Adenine Nucleotide | Typical Relative Concentration (Muscle) | Role |

| ATP | ~100x that of AMP | Primary energy currency |

| ADP | ~10x that of AMP | Product of ATP hydrolysis, substrate for ATP synthesis |

| AMP | Baseline (1x) | Key indicator of low energy status, allosteric regulator |

Interconversion with Adenosine Diphosphate and Adenosine Triphosphate

The adenine nucleotides are in a constant state of dynamic interconversion, forming a cycle that captures, stores, and transfers energy for cellular work. ATP, with its two high-energy phosphoanhydride bonds, is considered the cell's "charged" energy currency. proprep.comlibretexts.org

The primary energy-releasing reaction in the cell is the hydrolysis of ATP to ADP and an inorganic phosphate (B84403) (Pi). wikipedia.orgbyjus.com This exergonic reaction powers countless cellular activities, from muscle contraction to DNA synthesis. byjus.comwikipedia.org Conversely, energy derived from the breakdown of nutrients (catabolism) is used to re-phosphorylate ADP back to ATP, primarily through oxidative phosphorylation. wikipedia.org

AMP is integrated into this cycle through several enzymatic reactions. It can be phosphorylated to ADP, which can then be further phosphorylated to ATP, effectively "recharging" the molecule. wikipedia.orgstackexchange.com This continuous cycling is essential for maintaining cellular viability. wikipedia.org

| Hydrolysis Reaction | Standard Free Energy Change (ΔG°') | Description |

| ATP + H₂O → ADP + Pᵢ | -7.3 kcal/mol (-30.5 kJ/mol) libretexts.orgbyjus.comwikipedia.org | Releases energy for most cellular work by breaking one phosphoanhydride bond. wikipedia.orgbyjus.com |

| ATP + H₂O → AMP + PPᵢ | -10.9 kcal/mol (-45.6 kJ/mol) byjus.comwikipedia.org | Releases a larger amount of energy, often used to drive biosynthetic reactions to completion. byjus.com |

| ADP + H₂O → AMP + Pᵢ | ~ -7.3 kcal/mol (~ -30.5 kJ/mol) stackexchange.comquora.com | Energetically similar to ATP→ADP hydrolysis, as it also breaks one high-energy phosphoanhydride bond. stackexchange.com |

Enzymatic Pathways in Adenosine Monophosphate Production

AMP is generated through several key enzymatic pathways that are crucial for both energy balance and metabolic signaling.

Under conditions of high energy demand, such as strenuous muscle exercise, when ATP consumption is rapid, the concentration of ADP rises significantly. wikipedia.orgnih.gov The enzyme Myokinase, also known as Adenylate Kinase (ADK), provides a rapid mechanism to both generate ATP and signal the low energy state by catalyzing the reversible reaction:

2 ADP ⇌ ATP + AMP wikipedia.org

This phosphotransferase reaction is critical for energy homeostasis. creative-enzymes.comwikipedia.org It allows the cell to salvage a high-energy phosphate from one ADP molecule to create ATP, while simultaneously producing AMP. stackexchange.com The generation of AMP via this pathway is a potent signal of metabolic stress, leading to the activation of AMPK. creative-enzymes.comwikipedia.org

AMP can be formed by the direct hydrolysis of ADP, a reaction that cleaves one high-energy phosphoanhydride bond. wikipedia.orgwikipedia.org

ADP + H₂O → AMP + Pᵢ

This reaction releases a quantum of energy comparable to that of ATP hydrolysis to ADP. stackexchange.comquora.com While the primary route of ATP utilization yields ADP, this further hydrolysis to AMP can occur, contributing to the cellular AMP pool, especially when energy stores are depleted. byjus.com

In certain biosynthetic reactions, such as the activation of amino acids for protein synthesis, ATP is hydrolyzed directly to AMP and inorganic pyrophosphate (PPi). wikipedia.orgwikipedia.org

ATP + H₂O → AMP + PPᵢ

AMP is also synthesized as part of the de novo purine (B94841) synthesis pathway, which builds the nucleotide from simpler precursors. microbenotes.com The final stages of this pathway involve the conversion of a branch-point intermediate, Inosine (B1671953) Monophosphate (IMP), into either AMP or guanosine (B1672433) monophosphate (GMP). microbenotes.comlibretexts.org The conversion of IMP to AMP is a two-step, energy-requiring process. youtube.com

Adenylosuccinate Synthetase: This enzyme catalyzes the addition of the amino acid aspartate to IMP, in a reaction that is driven by the hydrolysis of Guanosine Triphosphate (GTP). libretexts.orgwikipedia.org

IMP + Aspartate + GTP → Adenylosuccinate + GDP + Pᵢ

Adenylosuccinate Lyase: This enzyme then cleaves fumarate (B1241708) from adenylosuccinate to yield AMP. wikipedia.orgencyclopedia.pubwikipedia.org

Adenylosuccinate → AMP + Fumarate

This pathway links the synthesis of adenine nucleotides directly to the availability of other purines (via IMP) and energy (via GTP). libretexts.org

| Step | Reactants | Enzyme | Products |

| 1 | IMP, Aspartate, GTP | Adenylosuccinate Synthetase nih.gov | Adenylosuccinate, GDP, Pᵢ |

| 2 | Adenylosuccinate | Adenylosuccinate Lyase nih.govresearchgate.net | AMP, Fumarate |

Degradation Pathways of Adenosine Monophosphate

Adenosine 5'-monophosphate (AMP) is a central molecule in cellular metabolism, and its degradation is a tightly regulated process. The catabolic pathways for AMP are crucial for maintaining nucleotide pools and energy homeostasis.

Conversion to Inosine Monophosphate by Myoadenylate Deaminase

A primary step in the degradation of AMP, particularly in skeletal muscle, is its conversion to Inosine Monophosphate (IMP). wikipedia.orgchromozoom.app This reaction is an irreversible deamination, catalyzed by the enzyme AMP deaminase (also known as myoadenylate deaminase). wikipedia.orgontosight.aiwikipedia.org The process involves the removal of an amino group from the adenine base of AMP, resulting in the formation of IMP and the release of an ammonia (B1221849) molecule. wikipedia.orgmedlink.com

This conversion is a key component of the purine nucleotide cycle, a pathway that is especially active in muscle tissue. ontosight.aimedlink.com The activity of myoadenylate deaminase, and thus the flux through this cycle, increases significantly during exercise in proportion to the work performed by the muscle. medlink.com This highlights its role in energy metabolism during periods of high ATP demand. ontosight.ai

| Enzyme | Substrate | Product(s) | Tissue Specificity (High) |

| Myoadenylate Deaminase (AMP Deaminase) | Adenosine 5'-monophosphate (AMP) | Inosine 5'-monophosphate (IMP), Ammonia (NH3) | Skeletal Muscle |

Conversion to Uric Acid in Purine Nucleotide Cycle

The IMP generated from AMP deamination is a branch point in purine metabolism. wikipedia.org It can be re-converted back to AMP, or it can enter the final degradation pathway for purines, which culminates in the production of uric acid. wikipedia.orgnih.gov This catabolic process occurs primarily in the liver. utah.edu

The pathway from IMP to uric acid involves several enzymatic steps. First, IMP is dephosphorylated by a nucleotidase to form the nucleoside inosine. wikipedia.org Purine nucleoside phosphorylase (PNP) then acts on inosine to release the purine base, hypoxanthine. wikipedia.orgcolumbia.edu Hypoxanthine is subsequently oxidized to xanthine (B1682287), a reaction catalyzed by xanthine oxidase. utah.eduresearchgate.net In the final step of this pathway in humans, xanthine oxidase catalyzes a further oxidation of xanthine to produce uric acid. wikipedia.orgnih.govutah.edu Uric acid is the terminal product of purine degradation in humans and is excreted from the body. nih.govutah.edu

| Precursor | Key Intermediate(s) | Final Product (in humans) | Key Enzymes |

| Adenosine 5'-monophosphate (AMP) | Inosine monophosphate (IMP), Inosine, Hypoxanthine, Xanthine | Uric Acid | AMP Deaminase, 5'-Nucleotidase, Purine Nucleoside Phosphorylase, Xanthine Oxidase |

Allosteric Modulation of Enzymatic Activity

Adenosine 5'-monophosphate acts as a critical allosteric modulator, signaling the energy status of the cell by regulating the activity of key enzymes involved in metabolic pathways.

Regulation of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK)

A primary target of AMP's allosteric regulation is the 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK). nih.gov AMPK is a crucial cellular energy sensor, a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. nih.govportlandpress.com It is activated during states of metabolic stress when there is an increase in the cellular AMP/ATP ratio. nih.govdovepress.com Once activated, AMPK works to restore energy balance by stimulating catabolic pathways that produce ATP while inhibiting anabolic, ATP-consuming processes. nih.govyoutube.com

Binding to Gamma-Subunit of AMPK

The regulation of AMPK by adenine nucleotides occurs through binding to its γ-subunit. nih.govportlandpress.com The γ-subunit contains specific domains known as cystathionine-β-synthase (CBS) motifs, which form the binding sites for AMP, ADP, and ATP. nih.govportlandpress.com These nucleotides compete for binding at these sites. nih.gov While ATP is typically bound during resting states, an increase in the cellular concentration of AMP leads to its displacement of ATP at these regulatory sites. nih.gov Photoaffinity labeling studies have confirmed that AMP binds directly to the γ-subunit. nih.gov

Conformational Shifts and Kinase Activation

The binding of AMP to the γ-subunit induces a significant conformational change in the AMPK enzyme complex. nih.govresearchgate.netresearchgate.net This structural shift is the basis for its activation through a multifaceted mechanism:

Direct Allosteric Activation: The conformational change directly enhances the kinase's catalytic activity. portlandpress.comnih.gov

Promotion of Phosphorylation: The AMP-bound conformation makes a critical residue on the catalytic α-subunit, Threonine 172 (Thr172), a better substrate for upstream kinases such as LKB1. portlandpress.comnih.gov Phosphorylation at Thr172 can increase AMPK activity by up to 100-fold. portlandpress.comnih.gov

Inhibition of Dephosphorylation: The conformational shift also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases. portlandpress.comnih.gov This protection keeps AMPK in its active state for a longer duration. nih.gov

Therefore, AMP binding acts as a switch, converting AMPK from an inactive to a highly active state, allowing the cell to respond effectively to low energy conditions. nih.gov

| Regulatory Ligand | Binding Site | Effect on AMPK Structure | Consequences for Activity |

| Adenosine 5'-monophosphate (AMP) | Gamma (γ) Subunit (CBS motifs) | Induces a compact, active conformation | Allosteric activation, promotes Thr172 phosphorylation, inhibits Thr172 dephosphorylation |

| Adenosine 5'-triphosphate (ATP) | Gamma (γ) Subunit (CBS motifs) | Competitively inhibits AMP binding, favors an inactive conformation | Antagonizes AMP-mediated activation |

Downstream Signaling Cascades of Adenosine 5'-Monophosphate Sodium Salt

Adenosine 5'-monophosphate (AMP), often available as its sodium salt for research and clinical applications, is a critical signaling molecule that reflects the energy status of the cell. caymanchem.comscbt.com A key effector of AMP is the AMP-activated protein kinase (AMPK), a highly conserved serine/threonine kinase that functions as a master regulator of cellular and organismal metabolism. nih.govnih.gov When intracellular ATP levels decrease, the relative concentration of AMP increases, leading to the activation of AMPK. nih.gov Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. cellsignal.comahajournals.org

Regulation of Glucose Metabolism

AMPK plays a pivotal role in regulating glucose metabolism to increase ATP production. nih.gov In skeletal muscle, activated AMPK stimulates glucose uptake by promoting the translocation of glucose transporter 4 (GLUT4) vesicles to the plasma membrane. wikipedia.org This process is mediated, in part, by the phosphorylation of TBC1D1, a Rab-GTPase-activating protein. nih.gov Furthermore, AMPK can enhance the expression of genes encoding for GLUT4 and hexokinase 2, which facilitates glucose uptake and its initial metabolic processing. nih.gov

In the liver, AMPK acts to suppress glucose production (gluconeogenesis). nih.gov It achieves this by inhibiting key transcription factors such as hepatocyte nuclear factor 4 (HNF4) and CREB regulated transcription coactivator 2 (CRTC2), which are responsible for the expression of gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). wikipedia.orgnih.gov Additionally, AMPK stimulates glycolysis by phosphorylating and activating 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 2/3 (PFKFB2/3). nih.govwikipedia.org

| Target Protein | Effect of AMPK Phosphorylation | Metabolic Outcome | References |

|---|---|---|---|

| TBC1D1 | Phosphorylation | Increased GLUT4 translocation and glucose uptake in muscle | nih.gov |

| HNF4 | Inhibition | Decreased expression of gluconeogenic enzymes in the liver | wikipedia.orgnih.gov |

| CRTC2 | Inhibition | Decreased expression of gluconeogenic enzymes in the liver | wikipedia.orgnih.gov |

| PFKFB2/3 | Activation | Stimulation of glycolysis | nih.govwikipedia.org |

| Glycogen (B147801) Synthase | Inhibition | Decreased glycogen synthesis | nih.govnih.gov |

| Glycogen Phosphorylase | Activation | Increased glycogenolysis | nih.gov |

Regulation of Lipid Metabolism

AMPK is a central regulator of lipid metabolism, promoting fatty acid oxidation while inhibiting lipid synthesis to conserve energy. jst.go.jpnih.gov A primary mechanism for this is the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. nih.govjst.go.jp Inactivation of ACC leads to a decrease in the levels of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), allowing for the transport of fatty acids into the mitochondria for β-oxidation. nih.govqiagen.com

In addition to its effects on ACC, AMPK also suppresses the synthesis of cholesterol by phosphorylating and inactivating 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR). wikipedia.org Furthermore, AMPK can modulate the expression of genes involved in lipogenesis. It has been shown to suppress the expression of lipogenic genes such as fatty acid synthase (FASN) and ACC by inhibiting the activity of transcription factors like sterol regulatory element-binding protein 1c (SREBP-1c). jci.orgjci.org

In adipose tissue, AMPK activation has been shown to reduce lipolysis by directly phosphorylating and inhibiting hormone-sensitive lipase (B570770) (HSL). nih.gov This prevents the release of free fatty acids into circulation. jci.org

| Target Protein | Effect of AMPK Phosphorylation | Metabolic Outcome | References |

|---|---|---|---|

| Acetyl-CoA Carboxylase (ACC) | Inhibition | Decreased fatty acid synthesis and increased fatty acid oxidation | nih.govjst.go.jp |

| HMG-CoA Reductase (HMGCR) | Inhibition | Decreased cholesterol synthesis | wikipedia.org |

| SREBP-1c | Inhibition of activity/expression | Decreased expression of lipogenic genes | jci.orgjci.org |

| Hormone-Sensitive Lipase (HSL) | Inhibition | Decreased lipolysis in adipose tissue | nih.gov |

Regulation of Protein Synthesis

Protein synthesis is a highly energy-consuming process, and therefore, it is tightly regulated by AMPK to conserve ATP during periods of energy stress. youtube.com AMPK inhibits protein synthesis primarily through its regulation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. nih.gov

One of the key mechanisms by which AMPK inhibits mTORC1 is through the phosphorylation and activation of the tuberous sclerosis complex 2 (TSC2). youtube.com Activated TSC2, in conjunction with TSC1, functions as a GTPase-activating protein for the small G protein Rheb, converting it to its inactive GDP-bound state. This inactivation of Rheb prevents it from activating mTORC1.

AMPK can also directly phosphorylate Raptor, a regulatory component of the mTORC1 complex, which contributes to the inhibition of mTORC1 activity. youtube.com The downstream consequences of mTORC1 inhibition include the reduced phosphorylation of key effectors that promote protein synthesis, such as the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). qiagen.com

Furthermore, AMPK can directly phosphorylate and activate eukaryotic elongation factor 2 kinase (eEF2K). nih.gov Activated eEF2K then phosphorylates and inactivates eukaryotic elongation factor 2 (eEF2), a key protein required for the elongation step of protein synthesis. nih.gov

Regulation of Gene Expression

Beyond its direct effects on metabolic enzymes, AMPK also regulates gene expression to bring about long-term metabolic adaptations. portlandpress.com It can directly phosphorylate and regulate the activity of several transcription factors and co-regulators. cellsignal.comportlandpress.com

As mentioned previously, AMPK can inhibit the activity of SREBP-1c, leading to a downregulation of lipogenic gene expression. jci.orgjci.org In the context of glucose metabolism, it inhibits the transcriptional activity of HNF4 and CRTC2, thereby reducing the expression of genes involved in gluconeogenesis. wikipedia.orgnih.gov

Conversely, AMPK can activate certain transcription factors to promote catabolic processes. For instance, in skeletal muscle, AMPK can phosphorylate CREB1 to activate its dependent transcription. nih.gov It also plays a role in mitochondrial biogenesis by regulating the activity of PGC-1α, a master regulator of mitochondrial gene expression. wikipedia.orgnih.gov

Influence on Glucose Transport

AMPK activation is a well-established stimulus for glucose transport in skeletal and cardiac muscle. physiology.orgstorkapp.me This effect is largely mediated by the translocation of GLUT4 from intracellular storage vesicles to the plasma membrane. wikipedia.org Several lines of evidence indicate that AMPK-mediated glucose transport occurs through a signaling pathway that is distinct from that of insulin. physiology.org

The activation of AMPK is considered a key event in contraction-induced glucose uptake in skeletal muscle. jci.org The artificial activator of AMPK, 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR), has been shown to increase glucose uptake in a manner that requires AMPK expression. nih.gov

In addition to GLUT4, AMPK has also been associated with the regulation of GLUT1-mediated glucose transport. physiology.org The phosphorylation of TBC1D1 and the regulation of thioredoxin-interacting protein (TXNIP) are among the downstream mechanisms through which AMPK influences the trafficking and cell-surface levels of these glucose transporters. nih.gov

Modulation of Catabolic and Anabolic Pathways

The overarching role of AMPK is to act as a metabolic switch, promoting catabolic pathways that generate ATP while suppressing anabolic pathways that consume ATP. researchgate.net This is achieved through the coordinated phosphorylation of a multitude of downstream targets. nih.gov

Catabolic Pathways Stimulated by AMPK:

Glucose Uptake and Glycolysis: AMPK enhances the uptake of glucose and its breakdown for energy. wikipedia.org

Fatty Acid Oxidation: By inactivating ACC, AMPK promotes the oxidation of fatty acids in the mitochondria. nih.gov

Autophagy: AMPK can initiate autophagy, a process of cellular self-digestion that provides nutrients during starvation. youtube.com

Anabolic Pathways Inhibited by AMPK:

Gluconeogenesis: AMPK suppresses the synthesis of glucose in the liver. nih.gov

Lipid Synthesis: The synthesis of fatty acids and cholesterol is inhibited by AMPK. wikipedia.orgjst.go.jp

Protein Synthesis: AMPK halts the energy-expensive process of protein synthesis. youtube.com

Glycogen Synthesis: The storage of glucose as glycogen is inhibited. nih.gov

This dual regulation ensures that during times of energy deficit, the cell prioritizes ATP production and minimizes its expenditure on biosynthetic processes, thereby maintaining cellular energy balance. ahajournals.orgresearchgate.net

Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1)

Adenosine 5'-monophosphate (AMP) plays a crucial role in the regulation of cell growth and metabolism through the inhibition of the mammalian target of rapamycin complex 1 (mTORC1). This regulation is primarily mediated by AMP-activated protein kinase (AMPK), a key cellular energy sensor. nih.gov When cellular energy levels are low, indicated by an increased AMP-to-ATP ratio, AMPK is activated. Activated AMPK then inhibits mTORC1 through at least two well-established mechanisms:

Phosphorylation of Tuberous Sclerosis Complex 2 (TSC2): AMPK directly phosphorylates TSC2. researchgate.netresearchgate.net This phosphorylation enhances the GTPase-activating protein (GAP) activity of the TSC1-TSC2 complex towards the small GTPase Rheb (Ras homolog enriched in brain). researchgate.net Rheb in its GTP-bound state is a potent activator of mTORC1. By converting Rheb-GTP to its inactive GDP-bound form, the activated TSC1-TSC2 complex effectively shuts down mTORC1 signaling. researchgate.net

Phosphorylation of Raptor: AMPK can also directly phosphorylate Raptor (regulatory-associated protein of mTOR), a key component of the mTORC1 complex. researchgate.netnih.gov This phosphorylation creates a binding site for 14-3-3 proteins, which is thought to inhibit mTORC1 activity. patsnap.com This direct inhibition of mTORC1 by AMPK provides a rapid response to energy stress, independent of the TSC1-TSC2 complex. researchgate.net

The inhibition of mTORC1 by the AMPK pathway effectively halts anabolic processes such as protein and lipid synthesis, while promoting catabolic processes to restore cellular energy homeostasis. nih.gov

Table 1: Key Proteins in the AMPK-mediated Inhibition of mTORC1

| Protein | Function in the Pathway |

| AMPK | Cellular energy sensor activated by high AMP levels. |

| mTORC1 | A protein complex that promotes cell growth and proliferation. |

| TSC2 | A tumor suppressor that, when activated by AMPK, inhibits mTORC1. |

| Raptor | A component of mTORC1 that is directly phosphorylated and inhibited by AMPK. |

| Rheb | A small GTPase that activates mTORC1 in its GTP-bound state. |

Allosteric Regulation of Fructose-Bisphosphate Phosphatase

Adenosine 5'-monophosphate is a critical allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in gluconeogenesis. wikipedia.org This inhibition is a vital mechanism for preventing the futile cycle of glycolysis and gluconeogenesis from occurring simultaneously. When cellular energy levels are low (high AMP), AMP binds to a specific allosteric site on the FBPase tetramer, which is distinct from the active site. researchgate.net

The binding of AMP induces a significant conformational change in the enzyme, transitioning it from the active 'R' (relaxed) state to the inactive 'T' (tense) state. wikipedia.org This conformational change involves a rotation of the subunits relative to each other, which ultimately leads to a distortion of the active site and a reduced affinity for its substrate, fructose-1,6-bisphosphate. researchgate.netwikipedia.org The inhibition of FBPase by AMP is synergistic with the inhibition by fructose-2,6-bisphosphate, another important regulator of glucose metabolism. researchgate.netnih.gov

Table 2: Kinetic Parameters of AMP Inhibition on Fructose-1,6-bisphosphatase

| Enzyme Source | Inhibitor | I50 Value (µM) | Hill Coefficient |

| Turtle Liver (Control) | AMP | 6.1 ± 0.1 | Not Reported |

| Turtle Liver (Anoxic) | AMP | 3.6 ± 0.3 | Not Reported |

| Human Muscle (Wild-type) | AMP | 0.19 ± 0.03 | 1.34 ± 0.19 |

| Human Muscle (Q32R Mutant) | AMP | 3.65 ± 0.77 | 0.59 ± 0.09 |

Substrate for Other Enzymes

In addition to its regulatory roles, Adenosine 5'-monophosphate serves as a direct substrate for several enzymes, leading to its conversion into other important metabolic intermediates.

AMP-thymidine kinase, also known as adenylate-nucleoside phosphotransferase, is an enzyme that catalyzes the transfer of a phosphate group from AMP to thymidine (B127349), producing adenosine and thymidine 5'-monophosphate (dTMP). wikipedia.orgqmul.ac.uk

The reaction is as follows: AMP + thymidine ⇌ adenosine + dTMP qmul.ac.uk

This enzyme belongs to the family of transferases, specifically phosphotransferases with an alcohol group as the acceptor. wikipedia.org Research has shown that a deoxypyrimidine kinase complex induced by the Herpes simplex virus exhibits this activity. qmul.ac.ukgenome.jp In some plant species, such as wheat, thymidine phosphorylation can occur via a nucleoside phosphotransferase that utilizes AMP as the phosphate donor, which is distinct from a true thymidine kinase that typically uses ATP. nih.gov The activity of thymidine-AMP phosphotransferase has been purified from the fern Asplenium nidus and shows broad specificity for both nucleoside and nucleoside 5'-monophosphate substrates. nih.gov

AMP deaminase is a crucial enzyme in the purine nucleotide cycle, catalyzing the irreversible deamination of AMP to inosine 5'-monophosphate (IMP) and ammonia. nih.gov

The reaction is as follows: AMP + H₂O → IMP + NH₃

This reaction is vital for maintaining the cellular adenylate energy charge and for regulating the levels of adenine nucleotides. nih.gov The activity of AMP deaminase is subject to allosteric regulation; it is typically activated by ATP and inhibited by inorganic phosphate (Pi) and GTP. nih.gov In working skeletal muscle, AMP deamination to IMP is a significant process, particularly during intense exercise when ATP consumption is high. nih.gov The liver isoform, AMPD2, plays a role in hepatic fat accumulation and is counter-regulated by AMPK. plos.org

Table 3: Kinetic Properties of AMP Deaminase from Baker's Yeast

| Parameter | Value | Condition |

| S0.5 for AMP | 1.35 ± 0.03 mM | No ATP |

| Hill Coefficient | 2.1 | No ATP |

| Molecular Weight (Native) | 360,000 Da | |

| Molecular Weight (Subunit) | 83,000 Da |

Data from studies on purified yeast AMP deaminase. researchgate.net

5'-Nucleotidase is an enzyme that catalyzes the hydrolysis of 5'-mononucleotides, including AMP, to their corresponding nucleosides and inorganic phosphate. frontiersin.org In the case of AMP, the product is adenosine.

The reaction is as follows: AMP + H₂O → Adenosine + Pi

This enzyme is widely distributed in various tissues and exists in both membrane-bound (ecto-5'-nucleotidase) and soluble cytosolic forms. nih.govfrontiersin.org The primary role of ecto-5'-nucleotidase is to convert extracellular AMP, which cannot readily enter cells, into adenosine, which can be transported into the cell. frontiersin.orgphysiology.org This process is crucial for salvaging purines and for generating adenosine, an important signaling molecule with roles in neurotransmission and immune responses. nih.gov Different isoforms of 5'-nucleotidase exhibit varying substrate specificities, with some showing a preference for AMP while others preferentially hydrolyze IMP. researchgate.net The activity of 5'-nucleotidase is regulated by the intracellular concentrations of ATP and inorganic phosphate. rdd.edu.iq

Table 4: Michaelis Constants (Km) of Human Placental Cytoplasmic 5'-Nucleotidase for Various Substrates

| Substrate | Km (µM) |

| AMP | 18 |

| IMP | 30 |

| CMP | 2.2 |

Data from studies on purified human placental 5'-nucleotidase. researchgate.net

While adenosine deaminase (ADA) does not directly use AMP as a substrate, it plays a critical and immediate role in the metabolic pathway following the action of 5'-nucleotidase on AMP. Adenosine deaminase catalyzes the irreversible deamination of adenosine to inosine. genome.jp

The reaction is as follows: Adenosine + H₂O → Inosine + NH₃ nih.gov

This reaction is fundamental to purine metabolism, preventing the accumulation of adenosine, which can be toxic to cells at high concentrations. ADA is essential for the normal function of the immune system. genome.jpnih.gov The enzyme utilizes a zinc cofactor in its active site to facilitate the hydrolytic deamination. nih.gov The kinetic properties of adenosine deaminase, including its Michaelis constant (Km) and maximum velocity (Vmax), have been characterized in various tissues.

Table 5: Kinetic Parameters of Adenosine Deaminase

| Source | Substrate | Km (mM) | Vmax (nmol NH₃·mg⁻¹·s⁻¹) |

| Human Lymphocyte-rich PBMCs | Adenosine | 0.103 ± 0.051 | 0.025 ± 0.001 |

Data from biochemical characterization of ADA in human peripheral blood mononuclear cells.

Cellular and Molecular Mechanisms Involving Adenosine 5 Monophosphate Sodium Salt

Role in Signal Transduction Pathways

Adenosine (B11128) 5'-monophosphate is centrally involved in signal transduction, the process by which a cell converts an extracellular signal into a specific response. Its role is particularly prominent in pathways mediated by cyclic nucleotides and purinergic receptors.

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger molecule derived from adenosine triphosphate (ATP). wikipedia.org It is essential for intracellular signal transduction, conveying the messages of numerous hormones and neurotransmitters that cannot cross the cell membrane. wikipedia.orgspandidos-publications.com The concentration of cAMP, and therefore its signaling capacity, is meticulously regulated by a balance between its synthesis and degradation, a process where AMP is the resulting product. sigmaaldrich.com

The synthesis of cyclic AMP (cAMP) from ATP is catalyzed by the enzyme adenylate cyclase. sigmaaldrich.comyoutube.com This enzyme is a central component of one of the most important signal transduction pathways in mammals. sigmaaldrich.com The activity of adenylate cyclase is typically regulated by G protein-coupled receptors (GPCRs). wikipedia.org When a hormone or neurotransmitter binds to a stimulatory GPCR, it activates the Gs alpha subunit, which in turn binds to and activates adenylate cyclase. wikipedia.org This activation leads to a rapid conversion of ATP into cAMP, amplifying the initial extracellular signal. youtube.comwikipedia.org

Cellular cAMP levels are determined by the dynamic equilibrium between the synthetic activity of adenylate cyclase and the degradative activity of cAMP phosphodiesterases, which convert cAMP into AMP. sigmaaldrich.comnih.gov Therefore, while AMP is the product of cAMP breakdown rather than a direct precursor in the synthesis pathway, its formation represents the termination of the cAMP signal. In some organisms, such as Dictyostelium discoideum, adenylate cyclase activity has been shown to be dependent on the presence of 5'-AMP, highlighting a complex regulatory feedback loop. nih.gov

The primary intracellular effector of cAMP in eukaryotes is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). wikipedia.orgwikipedia.org PKA is typically an inactive holoenzyme composed of two regulatory subunits and two catalytic subunits (C₂R₂). wikipedia.org The regulatory subunits block the active sites of the catalytic subunits, keeping the kinase inert. youtube.com

Activation occurs when cAMP levels rise within the cell. wikipedia.org Four cAMP molecules bind to specific sites on the two regulatory subunits, causing a conformational change. youtube.comwikipedia.org This change leads to the dissociation of the regulatory subunits from the catalytic subunits. wikipedia.orgyoutube.com Once freed, the catalytic subunits are active and can phosphorylate target proteins on specific serine or threonine residues, thereby altering their activity and propagating the signal to elicit a cellular response. wikipedia.orgyoutube.com These responses can range from regulating metabolism to controlling gene transcription. wikipedia.orgmultispaninc.com

| Step | Description | Key Molecules |

| 1. Inactive State | PKA exists as an inactive tetrameric holoenzyme. | Two Regulatory (R) Subunits, Two Catalytic (C) Subunits |

| 2. cAMP Binding | Four cAMP molecules bind to the R subunits (two per subunit). | Cyclic AMP (cAMP) |

| 3. Conformational Change | cAMP binding induces a change in the shape of the R subunits. | Regulatory Subunits |

| 4. Activation | The C subunits are released from the R subunits. | Catalytic Subunits |

| 5. Phosphorylation | The active C subunits phosphorylate target proteins. | ATP, Substrate Proteins |

Cyclic GMP-dependent protein kinase (PKG) is a serine/threonine-specific protein kinase that is structurally and functionally related to PKA. nih.gov However, its primary activator is cyclic guanosine (B1672433) monophosphate (cGMP), not cAMP. nih.govwikipedia.org The binding of cGMP to the regulatory domain of PKG induces a conformational change that activates the enzyme, allowing it to phosphorylate its specific substrate proteins. wikipedia.org

While PKA and PKG are homologous enzymes with distinct specificities for their respective cyclic nucleotides, some research has explored the potential for cross-activation. nih.gov Studies have shown that under certain conditions, PKG can be activated by cAMP, although at significantly higher concentrations than those required for cGMP. ahajournals.org This suggests that while cGMP is the canonical and most potent activator, high levels of cAMP could potentially lead to some level of PKG activation, indicating a possible overlap in these signaling pathways. nih.govahajournals.org

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cyclic nucleotide signaling by hydrolyzing the phosphodiester bond in cAMP and cGMP, converting them to their respective inactive 5'-monophosphates, AMP and GMP. nih.gov By degrading these second messengers, PDEs play a crucial role in terminating their signals. nih.gov

The inhibition of PDE activity leads to an increase in the intracellular concentration of cAMP or cGMP, thereby prolonging and amplifying their signaling effects. Molecules that inhibit PDEs are of significant pharmacological interest. nih.gov For instance, the nonspecific PDE inhibitor theophylline (B1681296) is used for its anti-inflammatory effects. nih.gov Adenosine 5'-monophosphate is the product of the reaction catalyzed by cAMP-specific PDEs. nih.gov The regulation of PDE activity is a key control point in the signaling cascade; by controlling the rate of cAMP degradation to AMP, the cell can fine-tune the duration and intensity of the PKA-mediated response. wikipedia.org

Purinergic signaling is a form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides like ATP and adenosine. wikipedia.org This system involves the activation of specific purinergic receptors, which are found in nearly all mammalian tissues and are implicated in a wide array of physiological functions. wikipedia.orgwikipedia.org These receptors are broadly divided into two main families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by nucleotides such as ATP and ADP. nih.govpatsnap.com

Adenosine 5'-monophosphate is not a primary ligand for these receptor families. However, it is a key player in the purinergic signaling cascade as it can be generated from the extracellular breakdown of ATP and ADP by enzymes known as ectonucleotidases. nih.gov Furthermore, AMP can be dephosphorylated to form adenosine, which is the endogenous ligand for P1 receptors. nih.gov Therefore, the concentration of extracellular AMP can indirectly modulate purinergic signaling by influencing the availability of adenosine for P1 receptor activation.

The P1 receptor family is further subdivided into four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. nih.govnih.gov These are all G protein-coupled receptors. A₁ and A₃ receptors typically couple to Gi proteins to inhibit adenylate cyclase, while A₂ₐ and A₂ₑ receptors couple to Gs proteins to stimulate adenylate cyclase. nih.gov The P2 receptor family is more diverse, comprising two main classes: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors. wikipedia.orgnih.gov

| Receptor Family | Primary Ligand(s) | Receptor Class | Subtypes |

| P1 Receptors | Adenosine | G Protein-Coupled | A₁, A₂ₐ, A₂ₑ, A₃ |

| P2 Receptors | ATP, ADP, UTP, UDP | Ligand-Gated Ion Channels (P2X) & G Protein-Coupled (P2Y) | P2X₁₋₇, P2Y₁,₂,₄,₆,₁₁,₁₂,₁₃,₁₄ |

Interaction with Purinergic Receptors

Ligand for Adenosine 2B Receptor

Adenosine 5'-monophosphate is recognized as a ligand for the adenosine 2B receptor (A₂BR). nih.gov While adenosine is considered the canonical ligand for this receptor, studies have revealed that AMP also plays a significant role in A₂BR signaling. nih.gov The A₂BR is characterized as a low-affinity receptor for adenosine, typically requiring concentrations greater than 10 microM for activation. nih.gov It is involved in modulating important physiological processes, including cell growth, intestinal function, and inflammatory responses. nih.gov

Research combining computational modeling and calcium mobilization assays has investigated the interaction between AMP and A₂BR. nih.gov The computational models suggest that AMP interacts with the A₂BR with more favorable energy compared to adenosine. nih.gov Further experimental evidence using AMPαS, a non-hydrolyzable form of AMP, demonstrated an increase in calcium uptake in cells expressing the human A₂BR. nih.gov This finding indicates a preferential signaling mechanism via the Gq pathway, supporting the existence of a functional AMP-A₂BR interaction. nih.gov This interaction is particularly relevant in conditions like renal ischemia, where levels of both AMP and adenosine are substantially increased. nih.gov

Interactive Table: AMP Interaction with Adenosine 2B Receptor

| Aspect | Finding | Reference |

|---|---|---|

| Ligand Confirmation | AMP is a ligand for the adenosine 2B receptor (A₂BR), alongside the canonical ligand, adenosine. | nih.gov |

| Binding Energy | Computational modeling suggests AMP interacts with A₂BR with more favorable energy than adenosine. | nih.gov |

| Signaling Pathway | Biological results indicate the AMP-A₂BR interaction involves preferential activation of the Gq signaling pathway. | nih.gov |

| Receptor Affinity | A₂BR is a low-affinity receptor, activated by adenosine concentrations >10 microM. | nih.gov |

P2Y11 Receptor Antagonism by Derivatives

The human P2Y11 receptor is a unique purinergic receptor that couples to both the phosphoinositide (Gq) and adenylyl cyclase (Gs) pathways. nih.govreactome.org It is activated by adenosine 5'-triphosphate (ATP). strath.ac.uk Pharmacological characterization of this receptor has revealed complex interactions with various nucleotides, including derivatives of AMP. nih.gov

Specifically, certain modified AMP analogs have been shown to act as partial agonists at the human P2Y11 receptor. nih.gov For instance, AMPαS (adenosine-5'-O-thiomonophosphate) behaves as a partial agonist. nih.gov Notably, at high concentrations, these partial agonists can partially inhibit the response elicited by the full agonist, ATP, demonstrating a form of antagonism. nih.gov This dual behavior as a partial agonist with inhibitory potential at higher concentrations highlights the nuanced role that AMP derivatives can play in modulating P2Y11 receptor activity.

Involvement in Nucleic Acid Synthesis and Processing

Adenosine 5'-monophosphate is a fundamental component in the synthesis and processing of nucleic acids, serving as a direct building block for RNA and an essential precursor for DNA. ontosight.ai

Building Block for RNA Synthesis

AMP is one of the four essential nucleotides required for the synthesis of ribonucleic acid (RNA). ontosight.aiwikipedia.org During the process of transcription, RNA polymerases incorporate ribonucleotides into a growing RNA strand based on a DNA template. AMP is the monomer unit that, once phosphorylated to its triphosphate form (ATP), provides the adenosine base to the RNA molecule. It is a constituent of all major types of RNA, and its derivative, cyclic AMP (cAMP), has been shown to enhance transcriptional activity, leading to a coordinated stimulation of messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA) synthesis in certain tissues. oup.comnih.gov The breakdown of RNA in living systems also yields nucleoside monophosphates, including adenosine monophosphate. wikipedia.org

Precursor for DNA Synthesis

While AMP in its ribose form is a direct component of RNA, it also serves as a critical precursor for the synthesis of deoxyribonucleic acid (DNA). ontosight.ai To be incorporated into DNA, the ribose sugar in AMP must first be converted to deoxyribose. This conversion is accomplished by the enzyme ribonucleotide reductase, which acts on the diphosphate (B83284) form (adenosine diphosphate, ADP). The resulting deoxyadenosine (B7792050) diphosphate (dADP) is then phosphorylated to deoxyadenosine triphosphate (dATP), the actual substrate used by DNA polymerases to build a new DNA strand. Therefore, the cellular pool of AMP is essential for maintaining the supply of deoxynucleotides required for DNA replication and repair.

Role in RNA Amplification

RNA amplification techniques are methods used to generate large quantities of RNA from a minute starting sample, often for downstream analysis like microarray studies. nih.gov These procedures, which include methods like in vitro transcription, effectively create numerous copies of the RNA sequences present in the initial material. nih.gov The synthesis of this amplified RNA (aRNA) requires a substantial supply of the four ribonucleoside triphosphates, including ATP. thermofisher.com Since cellular ATP is generated through the phosphorylation of AMP and ADP, adenosine 5'-monophosphate serves as the ultimate precursor for one of the essential building blocks needed for these amplification reactions. wikipedia.org The availability of AMP is thus crucial for the successful execution of these sensitive and powerful molecular biology techniques.

Interactive Table: Role of AMP in Nucleic Acid Synthesis

| Process | Role of Adenosine 5'-Monophosphate (AMP) | Key Aspect | Reference |

|---|---|---|---|

| RNA Synthesis | Direct Building Block | After phosphorylation to ATP, it is incorporated into RNA chains by RNA polymerase. | ontosight.aiwikipedia.org |

| DNA Synthesis | Precursor | Converted to its deoxy- form (dAMP) and subsequently dATP, which is used by DNA polymerase. | ontosight.ai |

| RNA Amplification | Precursor for Substrate | Serves as the precursor to ATP, one of the four essential ribonucleoside triphosphates required for in vitro transcription-based amplification. | wikipedia.orgnih.gov |

Regulation of Cellular Processes

Adenosine 5'-monophosphate is a key regulator of cellular metabolism and signaling. caymanchem.com It functions as a critical indicator of the cell's energy status and is the precursor to the important second messenger, cyclic AMP (cAMP).

One of the most significant roles of AMP is as an allosteric activator of AMP-activated protein kinase (AMPK). caymanchem.comscbt.com AMPK acts as a cellular energy sensor or a "metabolic master switch." wikipedia.orgcaymanchem.com During times of high energy expenditure (e.g., exercise) or metabolic stress, ATP is consumed, leading to a relative increase in the concentrations of ADP and AMP. wikipedia.org The rising AMP levels, specifically a high AMP:ATP ratio, signal a low-energy state. wikipedia.org AMP binds to AMPK, causing a conformational change that activates the kinase. wikipedia.org Once activated, AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP (like glucose uptake and fatty acid oxidation) while simultaneously inhibiting anabolic, energy-consuming processes (like protein and lipid synthesis). wikipedia.org

Furthermore, AMP is the precursor to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in countless signal transduction pathways. ontosight.aisigmaaldrich.com The enzyme adenylate cyclase synthesizes cAMP from ATP, a reaction often triggered by hormonal signals. wikipedia.org cAMP then mediates a wide range of cellular responses by activating protein kinase A (PKA), which phosphorylates specific target proteins, thereby altering their activity. sigmaaldrich.com This cAMP/PKA pathway is known to influence processes such as cell proliferation, differentiation, and apoptosis. sigmaaldrich.com

Influence on Cell Proliferation and Growth

Adenosine 5'-monophosphate sodium salt has demonstrated a significant, though complex, influence on the proliferation and growth of various cell types. Its effects are closely linked to its role in cellular energy and signaling pathways that govern cell cycle progression.

Effects on Keratinocyte Proliferation and Cell Cycle ProgressionThe influence of AMP2Na on skin cells, specifically keratinocytes, highlights its role in tissue turnover. Research has demonstrated that AMP promotes the proliferation and cell cycle progression of epidermal basal cells, which in turn accelerates epidermal turnover. This process is fundamental to skin rejuvenation and maintenance.

| Experimental Model | Compound Used | Observed Effect on Proliferation | Source |

| Primary Cultured Keratinocytes | Adenosine 5'-monophosphate disodium (B8443419) salt | Induces growth at low concentrations | |

| Primary Cultured Keratinocytes | Adenosine 5'-monophosphate disodium salt | Inhibits growth at high concentrations | |

| Hairless Rats (in vivo) | Adenosine 5'-monophosphate disodium salt | Significantly higher number of basal cells in DNA synthetic period | |

| Guinea Pigs (in vivo) | Adenosine 5'-monophosphate disodium salt | Significantly shorter stratum corneum transit time |

Modulation of Cellular Energy Sensing

One of the most critical functions of AMP is its role as a key indicator of the cell's energy status. It acts as an allosteric modulator for several enzymes, most notably AMP-activated protein kinase (AMPK). caymanchem.com AMPK is a master sensor of cellular energy that becomes activated when the intracellular ratio of AMP to Adenosine triphosphate (ATP) increases, signaling a low-energy state. caymanchem.com

Activation of AMPK by AMP initiates a cascade of events designed to restore energy homeostasis. It stimulates catabolic pathways that generate ATP (like glycolysis and fatty acid oxidation) while simultaneously inhibiting anabolic pathways that consume ATP (such as protein and lipid synthesis). This positions Adenosine 5'-monophosphate at the core of cellular energy regulation, ensuring that energy supply meets demand.

Impact on Angiogenesis

Angiogenesis, the formation of new blood vessels, is a vital process in development and wound healing but also contributes to pathological conditions. gene.com The broader family of adenosine compounds, including AMP, plays a role in modulating this process. While some studies have found AMP itself to be ineffective in directly stimulating endothelial cell proliferation, its downstream effects and related molecules are pro-angiogenic. nih.gov

The activation of AMPK, which is directly influenced by AMP levels, can promote angiogenesis through the increased production of Vascular Endothelial Growth Factor (VEGF). nih.gov VEGF is a potent signaling protein that stimulates the growth of new blood vessels. gene.com Furthermore, adenosine, a metabolite of AMP, has been shown to stimulate endothelial cell migration, proliferation, and tube formation, and can contribute significantly to the angiogenic response in hypoxic tissues. nih.gov Adenosine achieves this in part by stimulating the release of pro-angiogenic factors like VEGF from various cells, including endothelial and immune cells. nih.gov

Induction of Hypometabolic States

By inducing this state, AMP provides a protective effect against hypoxic (low oxygen) and anoxic (no oxygen) conditions. In animal studies, pretreatment with AMP almost doubled the survival time of mice under such conditions. nih.gov This protective state is believed to be triggered by AMP's influence on erythrocytes, reducing their oxygen transport capabilities and thereby signaling a systemic reduction in metabolic activity. plos.org This induced hypometabolism is temporary, with physiological functions returning to baseline levels within a few hours. nih.gov

| Physiological Parameter | Effect of AMP Administration in Mice | Magnitude of Change | Source |

| Survival Time (Hypoxic/Anoxic) | Increased | Almost doubled | nih.gov |

| Core Body Temperature | Decreased | Rapid drop | nih.gov |

| Heart Rate | Decreased | Reduced by half in <10 min | nih.gov |

| Respiratory Rate | Decreased | Reduced by half in <10 min | nih.gov |

| Alertness | Decreased | Reduced responsiveness to arousal | nih.gov |

Lowering Mitochondrial Metabolism

Adenosine 5'-monophosphate has been shown to induce a hypometabolic state by directly influencing mitochondrial activity. nih.gov In neuronal cells, the addition of AMP leads to a dose-dependent reduction in the mitochondrial membrane potential (ΔΨm). nih.gov This decrease in membrane potential signifies a slowdown of mitochondrial respiration. nih.gov The mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. nih.gov Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and metabolism. nih.gov This signaling cascade results in a rapid disengagement of mitochondrial metabolism, effectively reducing the cell's energy expenditure. nih.gov

Studies on both mouse and human neuronal cell cultures have demonstrated that AMP treatment can diminish mitochondrial respiration. nih.gov This effect is crucial as it allows neurons, which are heavily reliant on oxidative phosphorylation, to enter a state of reduced metabolic activity. nih.govnih.gov This induced hypometabolism is a protective strategy, particularly under conditions of limited oxygen supply. nih.gov

Table 1: Effect of Adenosine 5'-Monophosphate on Neuronal Mitochondrial Metabolism

| Cell Type | Treatment | Observed Effect on Mitochondria | Key Signaling Molecules Involved |

| Mouse Neuronal Cells | Adenosine 5'-Monophosphate | Reduced membrane potential (ΔΨm) | AMP-activated protein kinase (AMPK) |

| Human Neuronal Cells | Adenosine 5'-Monophosphate | Dose-dependent reduction in ΔΨm | AMP-activated protein kinase (AMPK), mTORC1 |

Reduction of Oxygen Demand

A direct consequence of lowered mitochondrial metabolism is a significant reduction in cellular oxygen demand. The brain, for instance, accounts for approximately 20% of the body's total oxygen consumption at rest due to the high energy requirements of neurons. nih.gov By slowing mitochondrial respiration, AMP effectively curtails this demand. nih.gov

Research has shown that administering AMP to mice leads to a transient decrease in their respiratory rate, which is indicative of a reduced systemic oxygen requirement. nih.gov This reduction in oxygen demand is a key component of the protective effects observed during hypoxic (low oxygen) or anoxic (no oxygen) conditions. nih.gov By temporarily bypassing the need for oxygen, AMP allows cells and organisms to better tolerate periods of oxygen deprivation. nih.gov Pretreatment with AMP has been found to almost double the survival time of mice under hypoxic conditions, highlighting the efficacy of this mechanism. nih.gov This suggests that AMP induces a hypometabolic state that delays the processes that damage mitochondria and other organs following hypoxia. nih.govnih.gov

Table 2: Research Findings on AMP-Induced Reduction of Oxygen Demand

| Subject | Condition | AMP Treatment Effect | Outcome |

| Mice | Hypoxia (6% O2) | Pretreatment with AMP | Nearly doubled survival time |

| Mice | Anoxia (<1% O2) | Pretreatment with AMP | Nearly doubled survival time |

| Neuronal Cells | In Vitro | AMP administration | Slowed mitochondrial respiration |

Effects on Mitochondrial and Cytosolic Calcium Signaling

Calcium (Ca2+) is a ubiquitous second messenger, and its concentration within the mitochondria and cytosol is tightly regulated to control a vast array of cellular processes. AMP has been shown to modulate Ca2+ signaling in both compartments. nih.gov

In neuronal cells, AMP treatment leads to the inhibition of both mitochondrial and cytosolic Ca2+ signaling in resting and stimulated neurons. nih.gov This effect is mediated through the AMPK-mTORC1 signaling pathway. nih.gov The mitochondrial calcium uniporter (MCU) is the primary channel for calcium entry into the mitochondria, a process driven by the mitochondrial membrane potential. nih.govwikipedia.org By reducing the membrane potential, AMP indirectly curtails the driving force for mitochondrial Ca2+ uptake.

Furthermore, studies in dendritic cells have shown that extracellular AMP can increase the intracellular Ca2+ concentration in a time- and dose-dependent manner. nih.gov This suggests that AMP can trigger Ca2+ transients, which are brief increases in cytosolic calcium that can activate various signaling pathways. nih.govresearchgate.net In other cell types, it has been noted that activation of AMPK can lead to Ca2+ release from intracellular stores like the sarcoplasmic reticulum. nih.gov The interplay between AMP, cyclic AMP (cAMP), and cytosolic calcium can have opposing effects on certain cellular functions, indicating a complex regulatory network. jneurosci.org

Nucleoside Transport Pathway Interactions

The interaction of Adenosine 5'-monophosphate with nucleoside transport pathways is primarily indirect. Extracellular AMP itself is generally not transported into the cell. Instead, it is first dephosphorylated to adenosine by the action of ecto-5'-nucleotidase (also known as CD73), an enzyme located on the cell surface. snmjournals.orgahajournals.org

Once converted to adenosine, it can then be transported across the cell membrane by two major families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.govnih.govfrontiersin.org

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides like adenosine across the cell membrane, driven by the concentration gradient. ahajournals.orgresearchgate.net

Concentrative Nucleoside Transporters (CNTs): These are active transporters that move nucleosides into the cell against a concentration gradient, a process that is typically dependent on a sodium gradient. nih.govfrontiersin.org

After adenosine enters the cell via these transporters, it is rapidly re-phosphorylated back to AMP by adenosine kinase. nih.gov This intracellular "trapping" mechanism, by adding a charged phosphate (B84403) group, prevents the molecule from exiting the cell via ENTs and helps maintain the intracellular concentration of nucleotides. nih.gov Therefore, while AMP is the end product of this pathway inside the cell, its direct interaction with the transport proteins is limited to its dephosphorylated form, adenosine. snmjournals.org

Synthetic Chemistry and Derivative Research of Adenosine 5 Monophosphate Sodium Salt

Chemical Synthesis Methodologies

The chemical synthesis of Adenosine (B11128) 5'-monophosphate sodium salt primarily involves the phosphorylation of its precursor, adenosine. This process requires the selective introduction of a phosphate (B84403) group at the 5'-hydroxyl position of the ribose sugar.

Phosphorylation of Adenosine

A common laboratory and industrial method for the synthesis of AMP is the phosphorylation of adenosine using phosphorylating agents. One of the most effective reagents for this transformation is phosphoryl trichloride (B1173362) (POCl₃). The reaction is typically carried out in a suitable solvent, and the process involves the activation of the phosphate group to facilitate its attachment to the adenosine molecule.

The reaction mechanism involves the nucleophilic attack of the 5'-hydroxyl group of adenosine on the phosphorus atom of phosphoryl trichloride. This is followed by hydrolysis of the resulting intermediate to yield adenosine 5'-monophosphate. The efficiency and selectivity of this reaction can be influenced by various factors, including the choice of solvent, reaction temperature, and the presence of activating agents.

| Reagent | Description |

| Phosphoryl trichloride (POCl₃) | A strong phosphorylating agent commonly used for the synthesis of nucleotide monophosphates. |

| Triethyl phosphate | Often used as a solvent and can also act as a phosphorylating agent in some methods. |

| Phosphorus pentoxide (P₄O₁₀) | A powerful dehydrating agent that can be used in conjunction with phosphoric acid for phosphorylation. |

This table provides an overview of common reagents used in the phosphorylation of adenosine.

Research has demonstrated various modifications to the phosphorylation process to improve yield and purity. For instance, the use of protecting groups on the 2'- and 3'-hydroxyl groups of the ribose can enhance the selectivity of the phosphorylation at the 5'-position.

Considerations for Salt Form Derivation (e.g., monosodium, disodium)

Adenosine 5'-monophosphoric acid is a dibasic acid, meaning it has two acidic protons on the phosphate group that can be neutralized by a base to form salts. The formation of either the monosodium or disodium (B8443419) salt of AMP is critically dependent on the pH of the solution during the neutralization and crystallization steps.

The control of pH is paramount in selectively isolating the desired salt form. The addition of one equivalent of a sodium base, such as sodium hydroxide (B78521) (NaOH), to AMP will primarily yield the monosodium salt. Subsequent addition of a second equivalent of the base will lead to the formation of the disodium salt.

| Salt Form | pH Range (approximate) |

| Monosodium Adenosine 5'-monophosphate | Acidic to slightly acidic (pH ~4-5) |

| Disodium Adenosine 5'-monophosphate | Neutral to slightly alkaline (pH ~7-8) |

This interactive table illustrates the approximate pH ranges for the formation of monosodium and disodium salts of AMP.

The precise pH for optimal crystallization of each salt form can also be influenced by factors such as temperature and the concentration of the solution. Careful monitoring and adjustment of the pH are therefore essential for the industrial production of specific AMP sodium salt forms.

Enzymatic Synthesis Approaches

Enzymatic methods for the synthesis of Adenosine 5'-monophosphate offer several advantages over chemical synthesis, including higher specificity, milder reaction conditions, and often higher yields with fewer byproducts.

Use of Nucleoside Phosphotransferases

Nucleoside phosphotransferases are a class of enzymes that catalyze the transfer of a phosphate group from a donor molecule to a nucleoside acceptor. These enzymes can be effectively employed for the synthesis of AMP from adenosine. The phosphate donor is typically another nucleotide or a small phosphorylated molecule.

The reaction catalyzed by a nucleoside phosphotransferase can be represented as:

Phosphate Donor + Adenosine ⇌ Donor without Phosphate + Adenosine 5'-monophosphate

The specificity of the enzyme for both the phosphate donor and the acceptor nucleoside is a key factor in the efficiency of the synthesis. Research has focused on identifying and characterizing nucleoside phosphotransferases from various microbial sources that exhibit high activity and stability, making them suitable for industrial-scale production of AMP.

Advanced Derivatives and Analogs

The core structure of Adenosine 5'-monophosphate can be chemically modified to produce a variety of derivatives with important biological activities. One of the most significant of these is cyclic Adenosine Monophosphate (cAMP).

Cyclic Adenosine Monophosphate (cAMP) Sodium Salt

Cyclic Adenosine Monophosphate (cAMP) is a crucial second messenger molecule involved in numerous signal transduction pathways. While cAMP is a derivative of adenosine, its primary biological synthesis route is not directly from AMP but from adenosine triphosphate (ATP) through the action of the enzyme adenylyl cyclase.

However, for research and therapeutic purposes, chemical synthesis routes can be employed. The synthesis of cAMP from AMP involves an intramolecular cyclization reaction. This typically requires the activation of the 5'-phosphate group of AMP, followed by a nucleophilic attack from the 3'-hydroxyl group of the ribose sugar to form the characteristic 3',5'-cyclic phosphodiester bond. This process often involves the use of condensing agents and protective group chemistry to ensure the desired cyclization.

Once cyclic AMP is synthesized, its sodium salt can be readily prepared by reacting it with a stoichiometric amount of a sodium base, such as sodium bicarbonate or sodium hydroxide, followed by purification and crystallization. The resulting cAMP sodium salt is a stable and water-soluble compound, facilitating its use in various biological assays and applications.

| Derivative | Precursor | Key Synthetic Step |

| Cyclic Adenosine Monophosphate (cAMP) | Adenosine Triphosphate (ATP) | Enzymatic cyclization by adenylyl cyclase (biological) |

| Cyclic Adenosine Monophosphate (cAMP) | Adenosine 5'-monophosphate (AMP) | Chemical intramolecular cyclization (synthetic) |

This table outlines the primary precursors and key synthetic steps for the formation of cyclic AMP.

Cyclic Di-Adenosine Monophosphate (c-di-AMP) Sodium Salt

Cyclic di-adenosine monophosphate (c-di-AMP) is a ubiquitous second messenger molecule found in many bacteria and archaea. wikipedia.org It plays a crucial role in various cellular processes, including cell wall homeostasis, potassium transport, and DNA integrity sensing. wikipedia.org In recent years, c-di-AMP has also been recognized as a key activator of the innate immune system in eukaryotes.

Enzymatic Synthesis of c-di-AMP

The primary route for c-di-AMP synthesis in bacteria is through the enzymatic activity of diadenylate cyclases (DACs), also known as diadenylyl cyclases (CdA). wikipedia.org These enzymes catalyze the condensation of two molecules of adenosine triphosphate (ATP) to form c-di-AMP, with the release of two pyrophosphate molecules. wikipedia.org This reaction is dependent on the presence of metal ion cofactors, typically manganese or cobalt. wikipedia.org

Several classes of DAC enzymes have been identified, with CdaA being a prominent membrane-bound DAC. wikipedia.org Some bacteria, such as Bacillus subtilis, possess additional DAC enzymes like DisA and CdaS. wikipedia.org The activity of these enzymes is tightly regulated within the cell. For instance, in Lactococcus lactis, the GImM I154F mutation can inhibit CdaA activity. wikipedia.org

A straightforward method for the enzymatic synthesis of c-di-AMP and its analogs utilizes the promiscuous cyclic-AMP-GMP synthetase, DncV. researchgate.net This approach allows for the efficient production of various c-di-AMP analogs, including those with phosphorothioate (B77711) backbone modifications and 2'-amino sugar substitutions, without the need for protecting groups or organic solvents. researchgate.net

Table 1: Key Enzymes in c-di-AMP Metabolism

| Enzyme Class | Function | Substrate(s) | Product(s) | Cofactor(s) |

| Diadenylate Cyclase (DAC/CdaA/DisA) | Synthesis | 2 ATP | c-di-AMP, 2 PP | i |

| Phosphodiesterase (PDE) | Degradation | c-di-AMP | pApA or 2 AMP | |

| Cyclic-AMP-GMP Synthetase (DncV) | Synthesis (in vitro) | ATP | c-di-AMP | Mn²⁺, Co²⁺ |

Chemical Synthesis of c-di-AMP

While enzymatic methods are common, chemical synthesis provides an alternative route for producing c-di-AMP and its derivatives. One reported method involves the intramolecular cyclization of 5'-AMP. This process can be facilitated by dissolving 5'-AMP with dicyclohexylcarbodiimide (B1669883) (DCC) and a morpholine (B109124) double salt, followed by heating. The resulting product is then added dropwise to a pyridine (B92270) solution of DCC to promote the intramolecular cyclization reaction, which helps to minimize intermolecular side reactions. google.com

Crystal Form Research of c-di-AMP Sodium Salt

The three-dimensional structure of c-di-AMP and its synthesizing enzymes has been elucidated through X-ray crystallography. The crystal structure of the c-di-AMP-synthesizing enzyme CdaA from Listeria monocytogenes has been determined in its apo form and in complex with its product, c-di-AMP. nih.govnih.gov These studies reveal that DAC domains need to dimerize in a specific arrangement to catalyze the formation of c-di-AMP from two ATP molecules. nih.gov

The crystal structure of the CdaA–c-di-AMP complex from L. monocytogenes was solved at a resolution of 2.8 Å. The crystals belonged to the H32 space group and contained two CdaA molecules in the asymmetric unit. nih.gov Further research on CdaA from Enterococcus faecium and Streptococcus pneumoniae has provided additional insights into the structural variations and the role of different metal ions in catalysis. uni-goettingen.de

Table 2: Crystallographic Data for CdaA-c-di-AMP Complex

| Parameter | L. monocytogenes CdaA-c-di-AMP |

| Resolution (Å) | 2.8 |

| Space Group | H32 |

| Unit Cell Dimensions (Å) | a = b = 121.90, c = 141.59 |

| Molecules per Asymmetric Unit | 2 |

Agonistic Activity Towards STING and DDX41

In eukaryotic cells, c-di-AMP is a potent activator of the innate immune system. It functions as a direct agonist for the STING (Stimulator of Interferon Genes) protein. wikipedia.org The binding of c-di-AMP to STING induces a conformational change in the STING dimer, leading to its activation and the subsequent recruitment of TANK-binding kinase 1 (TBK1). glpbio.com This initiates a signaling cascade that results in the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the production of type I interferons and other pro-inflammatory cytokines. glpbio.com

Furthermore, c-di-AMP can also be recognized by the DEAD-box helicase DDX41, which then complexes with STING to activate the downstream signaling pathway. nih.gov The interaction between c-di-AMP, DDX41, and STING is a critical mechanism for the host's recognition of bacterial infection and the initiation of an appropriate immune response. nih.govresearchgate.net Knockdown of DDX41 has been shown to inhibit the induction of innate immune genes in response to c-di-AMP. nih.gov

Adenosine 5'-O-Monophosphorothioate (5'-AMPS) Sodium Salt

Adenosine 5'-O-monophosphorothioate (5'-AMPS) is a derivative of adenosine monophosphate where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. This modification confers unique chemical properties and biological activities.

Research has shown that 2-alkylthio derivatives of 5'-AMPS, such as 2-ethylthio-AMPS, act as inhibitors of human platelet aggregation induced by adenosine 5'-diphosphate (ADP). nih.gov These compounds exhibit specific but noncompetitive inhibition, suggesting a distinct mechanism of action compared to competitive ADP receptor antagonists. nih.gov The order of potency for these AMP analogues was found to be 2-ethylthio-AMPS > 2-ethylthio-AMP > 2-(pentan-l-yl)thio-AMP > 2-methylthio-AMP. nih.gov 5'-AMPS also serves as a substrate for enzymes like smooth muscle endothelial ecto-5′-nucleotidase and can stimulate the 5-lipoxygenase activity of rat polymorphonuclear leukocytes.

Arabinofuranosyl Adenosine 5'-Monophosphate (ara-AMP)

Arabinofuranosyl adenosine 5'-monophosphate (ara-AMP), also known as vidarabine (B1017) monophosphate, is an analogue of adenosine monophosphate containing an arabinose sugar moiety instead of ribose.

The synthesis of ara-AMP can be achieved starting from adenosine 5'-phosphate. nih.gov A key intermediate in this synthesis is 8, 2'-O-cycloadenosine 5'-phosphate. jst.go.jp Cleavage of the cyclo-bond in an N-acylated version of this intermediate by hydrogen sulfide, followed by desulfurization, yields the final ara-AMP product. jst.go.jp A multi-enzymatic, one-pot cascade reaction has also been developed for the synthesis of ara-AMP, offering a more streamlined approach. mdpi.com

Derivative research on ara-AMP has led to the development of compounds with modified properties. For example, 1-beta-D-arabinofuranosylcytosine-5'-stearylphosphate (stearyl-ara-CMP) is a lipophilic, orally active derivative of ara-C that is resistant to deamination. nih.gov This highlights the potential for modifying the phosphate group to enhance the therapeutic profile of arabinonucleoside analogues.

Other Functionalized Analogs for Research Probes

The strategic chemical modification of Adenosine 5'-monophosphate (AMP) has yielded a diverse toolkit of functionalized analogs that serve as indispensable probes in biochemical and cellular research. These probes are engineered with specific reporter groups or reactive moieties that enable the detection, visualization, and characterization of AMP-binding proteins and their associated biological processes. The introduction of fluorescent, spin-labeled, biotinylated, and photo-reactive groups onto the AMP scaffold allows for a wide range of experimental applications, from studying enzyme kinetics and protein-ligand interactions to identifying and isolating novel AMP-binding proteins.

Fluorescent Analogs

Fluorescent analogs of AMP are powerful tools for real-time monitoring of enzymatic reactions and binding events. These molecules are designed to exhibit changes in their fluorescent properties upon binding to a protein, providing insights into the dynamics of these interactions.

One prominent class of fluorescent AMP analogs includes those derivatized with the 2'-(or 3')-O-(N-methylanthraniloyl) (Mant) group. Mant-AMP is a compact, environmentally sensitive fluorescent probe. jenabioscience.com Its fluorescence intensity often increases upon binding to a protein, making it a valuable tool for equilibrium and stopped-flow kinetic analyses of small GTPases, motor proteins, and other ATP/AMP binding proteins. jenabioscience.com The Mant fluorophore can also act as a FRET (Förster Resonance Energy Transfer) probe in conjunction with intrinsic protein fluorescence from tryptophan or tyrosine residues. jenabioscience.com

Another group of fluorescent analogs is the 2',3'-trinitrophenyl (TNP) derivatives, such as TNP-AMP. These were among the first fluorescent analogs used to study G-proteins and other ATP-binding proteins. jenabioscience.com Additionally, etheno-derivatives, like ε-AMP (formed by the reaction of AMP with chloroacetaldehyde), are commonly used fluorescent substrates for various enzymes, including motor proteins and kinases. jenabioscience.com

The following table summarizes key characteristics of some intrinsically fluorescent adenosine analogs:

| Fluorescent Analog | λex (nm) | λem (nm) | Key Features & Applications |

| 2',3'-TNP-AMP | 470 | 552 | Historically used as substrates for G-proteins and ATP binding proteins. jenabioscience.com |

| 2',3'-Mant-AMP | 355 | 448 | Environmentally sensitive fluorescence; used for studying kinetics of small GTPases, heterotrimeric G-proteins, and motor proteins; acts as a FRET probe. jenabioscience.com |

| 2',3'-Ant-AMP | 332 | 423 | A substitute for Mant-probes, with specific applications for tubulin, dynein, and CaM. jenabioscience.com |

| ε-AMP | 300 | 415 | Commonly used substrate for motor proteins and kinases. jenabioscience.com |

This table is based on data for adenosine nucleotide analogs, which share similar fluorescent properties.

Spin-Labeled Analogs

Spin-labeled analogs of AMP incorporate a stable free radical, typically a nitroxide moiety, which can be detected by Electron Paramagnetic Resonance (EPR) spectroscopy. These probes provide information about the local environment and conformational changes of the molecule upon binding to a macromolecule.